

# A Head-to-Head Comparison of PRMT5 Inhibitors: PRT543 vs. GSK3326595

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PRT543    |           |
| Cat. No.:            | B15585886 | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of two prominent protein arginine methyltransferase 5 (PRMT5) inhibitors, **PRT543** and GSK3326595, for researchers, scientists, and drug development professionals. By presenting available preclinical and clinical data, this document aims to facilitate an objective evaluation of their efficacy and mechanisms of action.

### Introduction

Protein arginine methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[1] Overexpression of PRMT5 is observed in a wide range of cancers, making it an attractive target for therapeutic intervention.[2][3] **PRT543** and GSK3326595 are both orally available small molecule inhibitors of PRMT5 that have shown promise in preclinical and clinical settings.[2][4] This guide will delve into a detailed comparison of their performance based on published experimental data.

#### **Mechanism of Action**

Both **PRT543** and GSK3326595 function by inhibiting the enzymatic activity of the PRMT5/MEP50 complex, which is responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][5] This inhibition leads to a reduction in the levels of symmetric dimethylarginine (sDMA), a key pharmacodynamic biomarker.[4][5]



GSK3326595 acts as a non-competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and a competitive inhibitor with respect to the protein substrate.[1] Its mechanism of action has been linked to the induction of alternative splicing of MDM4, leading to the activation of the p53 tumor suppressor pathway.

While the exact binding mode of **PRT543** has not been as extensively detailed in the provided search results, it is a potent and selective inhibitor that binds to the substrate recognition site of PRMT5, effectively blocking its methyltransferase activity.[2]

# Preclinical Efficacy Biochemical and Cellular Potency

Both molecules have demonstrated potent inhibition of PRMT5 in biochemical and cellular assays.

| Inhibitor    | Biochemical IC50<br>(PRMT5/MEP50)    | Representative<br>Cellular IC50/gIC50 | Cell Line(s)                                   |
|--------------|--------------------------------------|---------------------------------------|------------------------------------------------|
| PRT543       | 10.8 nM[2][6]                        | 31 nM                                 | Granta-519 (Mantle<br>Cell Lymphoma)           |
| 35 nM        | SET-2 (Acute Myeloid<br>Leukemia)[4] |                                       |                                                |
| 25 nM        | HACC2A (Adenoid<br>Cystic Carcinoma) |                                       |                                                |
| 38 nM        | UFH2 (Adenoid Cystic Carcinoma)[7]   |                                       |                                                |
| GSK3326595   | ~6.2 - 9.2 nM[8][9]                  | Low nM range                          | Lymphoma and<br>Breast Cancer cell<br>lines[8] |
| 69 nM (GI50) | 5637 (Bladder<br>Cancer)[10]         |                                       |                                                |

### **In Vivo Antitumor Activity**



Both inhibitors have shown significant tumor growth inhibition in various xenograft models.

| Inhibitor                                          | Animal Model                                      | Dosing                                                          | Key Findings                               |
|----------------------------------------------------|---------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------|
| PRT543                                             | Granta-519 (Mantle<br>Cell Lymphoma)<br>Xenograft | Oral administration                                             | Significant tumor growth inhibition.[2]    |
| SET-2 (Acute Myeloid<br>Leukemia) Xenograft        | Oral administration                               | Significant tumor growth inhibition.[2]                         |                                            |
| 5637 (Bladder<br>Cancer) Xenograft                 | Oral administration                               | Significant tumor growth inhibition.[2]                         |                                            |
| NCI-H1048 (Small<br>Cell Lung Cancer)<br>Xenograft | Oral administration                               | Significant tumor growth inhibition.[2]                         |                                            |
| Adenoid Cystic<br>Carcinoma (ACC)<br>PDX           | Oral administration                               | Significant tumor<br>growth inhibition (34%<br>to 108% TGI).[7] |                                            |
| GSK3326595                                         | Z-138 (Mantle Cell<br>Lymphoma) Xenograft         | 25, 50, and 100 mg/kg<br>twice per day, orally                  | Dose-dependent tumor growth inhibition.[5] |
| CHLA20<br>(Neuroblastoma)<br>Xenograft             | Not specified                                     | Attenuated primary tumor growth and metastasis.[11]             |                                            |

### **Clinical Trial Data**

Both PRT543 and GSK3326595 have been evaluated in Phase 1 clinical trials.

## PRT543 (NCT03886831)

This ongoing Phase 1 study is evaluating **PRT543** in patients with advanced solid tumors and hematologic malignancies.[12][13]



| Parameter                       | Finding                                                                                                                                                                                                                                                                       |  |
|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Recommended Phase 2 Dose (RP2D) | 45 mg, 5 times per week[14]                                                                                                                                                                                                                                                   |  |
| Safety Profile                  | Generally well-tolerated. Most common Grade 3 or higher treatment-related adverse events (TRAEs) were thrombocytopenia and anemia.  [15]                                                                                                                                      |  |
| Preliminary Efficacy            | - Durable complete response observed in a patient with HRD+ ovarian cancer.[15]- Stable disease observed in patients with adenoid cystic carcinoma and uveal melanoma.[15]- Clinical benefit rate of 57% in patients with recurrent/metastatic adenoid cystic carcinoma. [16] |  |
| Pharmacokinetics                | Half-life of approximately 15 hours at the expansion dose.[17]                                                                                                                                                                                                                |  |
| Target Engagement               | Dose-dependent reduction in serum sDMA, with a 69% reduction at the expansion dose.[1]                                                                                                                                                                                        |  |

# GSK3326595 (METEOR-1: NCT02783300 and NCT03614728)

The METEOR-1 study assessed GSK3326595 in patients with advanced solid tumors and non-Hodgkin lymphoma (NHL), while the NCT03614728 study focused on myeloid neoplasms.[3] [18]



| Parameter                       | Finding                                                                                                                                                                                                                                  |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Recommended Phase 2 Dose (RP2D) | Initially 400 mg once daily, later amended to 300 mg once daily due to toxicities.[3]                                                                                                                                                    |
| Safety Profile                  | Most common adverse events included fatigue, nausea, and anemia.[3]                                                                                                                                                                      |
| Efficacy (METEOR-1)             | <ul> <li>Partial responses in patients with adenoid<br/>cystic carcinoma and ER-positive breast cancer.</li> <li>[19]- Complete responses in patients with<br/>follicular lymphoma and diffuse large B-cell<br/>lymphoma.[19]</li> </ul> |
| Efficacy (NCT03614728)          | Limited clinical activity in heavily pretreated patients with myeloid neoplasms, with a 17% clinical benefit rate.[18]                                                                                                                   |
| Pharmacokinetics                | Rapidly absorbed with a mean terminal half-life of 4-6 hours.[3]                                                                                                                                                                         |

# Experimental Protocols Western Blot for Symmetric Dimethylarginine (sDMA)

This protocol provides a general framework for assessing target engagement by measuring the reduction of sDMA levels in cellular lysates.

- Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.



- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20]
- Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative reduction in sDMA levels.

### In Vivo Xenograft Studies

The following is a generalized protocol for assessing in vivo antitumor efficacy.

- Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
- Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into vehicle control and treatment groups.
- Drug Administration: Administer PRT543 or GSK3326595 orally at the specified doses and schedule.
- Tumor Measurement: Measure tumor volume with calipers at regular intervals.
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.



• Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for sDMA).[2][5]

## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

**Caption:** General signaling pathway of PRMT5 inhibition.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. A Study of PRT543 in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preludetx.com [preludetx.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PRMT5 inhibitors show effects against rare tumors of the salivary glands | BioWorld [bioworld.com]
- 8. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing PMC [pmc.ncbi.nlm.nih.gov]
- 9. bocsci.com [bocsci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. An Open-label, Dose Escalation Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of GSK3326595 in Participants With Solid Tumors and Non-Hodgkin's Lymphoma [clin.larvol.com]
- 16. PRT543, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preludetx.com [preludetx.com]
- 18. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of PRMT5 Inhibitors: PRT543 vs. GSK3326595]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15585886#comparing-the-efficacy-of-prt543-and-gsk3326595]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com